Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a 1,3,4-oxadiazole ring via a sulfanyl acetyl bridge. The 2-fluorophenyl substituent on the oxadiazole distinguishes it structurally and functionally from analogs. This compound’s design leverages fluorine’s electron-withdrawing properties and hydrophobic interactions, which are critical for modulating bioactivity, solubility, and target binding . Below, we compare this compound with structural analogs, emphasizing substituent effects, synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYDAQZNZSENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the coupling with piperazine. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and ethyl chloroformate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate. For example, derivatives containing the oxadiazole structure have shown significant activity against Gram-positive and Gram-negative bacteria. In one study, various oxadiazole derivatives were tested using the agar disc-diffusion method against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cells . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells.
Mechanistic Insights
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For example, studies suggest that compounds with oxadiazole moieties can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 10 | |
| Escherichia coli | < 20 | ||
| Anticancer | SK-LU-1 (Lung cancer) | < 5 | |
| MCF-7 (Breast cancer) | < 10 |
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their antibacterial properties against common pathogens. The study found that modifications to the piperazine ring significantly influenced antibacterial efficacy. The most potent compound exhibited an IC50 value below 10 µM against E. coli and S. aureus .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on the anticancer potential of a related compound from the same class. The study demonstrated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways. The results indicated that structural features such as the presence of fluorine atoms enhanced cytotoxicity compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that are favorable for binding to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Key analogs differ in the aryl group attached to the oxadiazole (Table 1).
Key Observations :
- Fluorine vs.
- Ethoxy Substitution : The 4-ethoxyphenyl analog () likely exhibits reduced lipophilicity (XLogP3 ~2.0) compared to the target compound, favoring aqueous solubility but limiting blood-brain barrier penetration .
Core Heterocycle Modifications
- Pyridazinone vs. Oxadiazole: In , replacing oxadiazole with pyridazinone (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) introduces hydrogen-bonding sites (C=O groups), altering enzyme inhibition profiles .
- Quinoxaline-Linked Oxadiazoles: Compounds like those in merge oxadiazole with quinoxaline, broadening π-conjugation for enhanced DNA intercalation or kinase inhibition .
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group increases logP (estimated 2.5) compared to 4-ethoxyphenyl (logP ~2.0) but is lower than 3,4-dimethylphenyl (logP 2.6) .
- Solubility : Fluorine’s electronegativity may reduce aqueous solubility compared to ethoxy analogs but improve membrane permeability .
- Thermal Stability : Melting points for similar compounds range 228–230°C (), suggesting moderate stability suitable for oral formulations .
Enzyme Inhibition
- Antidiabetic Potential: Analogous to ’s oxadiazole-indole hybrids (α-glucosidase IC₅₀ ~10–50 µM), the 2-fluorophenyl group may enhance binding to carbohydrate-active enzymes via hydrophobic pockets .
- Anti-inflammatory Activity: Fluorine’s electronegativity could mimic COX-2 inhibitors, as seen in ’s quinoxaline-oxadiazoles (COX-2 IC₅₀ ~0.8 µM) .
Antimicrobial and Antifungal Effects
- Oxadiazole-Thiophene Hybrids : highlights ethyl 5-[(5-(4-chlorophenyl)-oxadiazol-2-yl)thio]thiophene carboxylates as GMHAT inhibitors (IC₅₀ ~1–5 µM). The 2-fluorophenyl group may offer similar potency with reduced off-target effects .
Biological Activity
Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate (referred to as compound C292-0158) is a novel synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antibacterial properties.
Synthesis and Characterization
The synthesis of C292-0158 involves several steps, including the formation of the oxadiazole ring and subsequent modifications to introduce the piperazine and ethyl carboxylate functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of C292-0158. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that C292-0158 shows marked growth inhibition in several cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these cell lines range from 19.56 µM to higher concentrations depending on the specific type of cancer .
- Mechanism of Action : The mechanism by which C292-0158 induces apoptosis has been investigated through assays measuring caspase activation and cell cycle analysis. The compound appears to activate caspase-3/7 pathways leading to programmed cell death and causes G2/M phase arrest in cancer cells .
Antibacterial Activity
The antibacterial properties of C292-0158 have also been explored. Compounds containing oxadiazole moieties are known for their antimicrobial activity:
- Testing Against Bacteria : Preliminary studies suggest that C292-0158 may exhibit activity against Gram-positive and Gram-negative bacteria. Specific tests using the disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli are recommended to quantify its efficacy .
Case Study 1: Anticancer Efficacy
A study involving a series of oxadiazole derivatives demonstrated that compounds similar to C292-0158 showed promising results in inhibiting tumor growth in vivo. The derivatives were tested in mouse models with human tumor xenografts, showing significant tumor reduction compared to controls.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial activity of structurally related compounds. The results indicated that certain oxadiazole derivatives exhibited MIC values lower than 50 µg/mL against resistant bacterial strains, suggesting a potential role for C292-0158 in treating infections caused by multidrug-resistant bacteria .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
